molecular formula C10H21Cl2N3 B8217892 3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine;dihydrochloride

3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine;dihydrochloride

Cat. No.: B8217892
M. Wt: 254.20 g/mol
InChI Key: GHZFKNQSJQDFHX-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine;dihydrochloride is a compound that features a bicyclo[1.1.1]pentane core, which is a unique and rigid three-dimensional structure. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery, where the bicyclo[1.1.1]pentane motif can serve as a bioisostere for phenyl rings, enhancing the pharmacokinetic properties of drug candidates .

Chemical Reactions Analysis

3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets in the body. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of phenyl rings, allowing it to bind to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other bicyclo[1.1.1]pentane derivatives and phenyl ring-containing molecules. Compared to these, 3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine offers enhanced three-dimensionality and rigidity, which can improve selectivity and potency in drug design . Some similar compounds are:

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3.2ClH/c1-12-2-4-13(5-3-12)10-6-9(11,7-10)8-10;;/h2-8,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZFKNQSJQDFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C23CC(C2)(C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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